

structural analogs of 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

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Compound of Interest

Compound Name: 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid

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An In-depth Technical Guide on Structural Analogs of **2-Methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of **2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid**, a key scaffold in medicinal chemistry. This document details their synthesis, biological activities, and structure-activity relationships, presenting quantitative data in structured tables and outlining experimental methodologies. Visual diagrams generated using Graphviz are included to illustrate key concepts and workflows.

Core Structure and Rationale for Analog Development

The parent compound, **2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid**, possesses a unique combination of functional groups that make it an attractive starting point for drug discovery. The pyrimidine ring is a common motif in biologically active molecules, while the trifluoromethyl group can enhance metabolic stability and binding affinity.^{[1][2]} The carboxylic acid and methyl groups offer sites for modification to modulate physicochemical properties and target interactions. The development of structural analogs aims to explore the chemical space

around this core to optimize potency, selectivity, and pharmacokinetic profiles for various therapeutic targets.

Structural Analogs and Biological Activity

A variety of structural analogs have been synthesized and evaluated for a range of biological activities, including antifungal, antiviral, and anticancer properties. These analogs can be broadly categorized based on the modification of the core pyrimidine structure and its substituents.

Analogs with Modified Pyrimidine Core: Thiazolo[4,5-d]pyrimidines

A significant class of analogs involves the fusion of a thiazole ring to the pyrimidine core, forming thiazolo[4,5-d]pyrimidines. These compounds have been investigated primarily for their anticancer activity.^[2]

Analogs with Modified Substituents

Modifications to the substituents at the 2, 4, and 5-positions of the pyrimidine ring have yielded a diverse library of compounds with varied biological activities.

A series of trifluoromethyl pyrimidine derivatives have demonstrated notable antifungal and antiviral activities.^[3] For instance, certain compounds showed significant curative and protective activity against the Tobacco Mosaic Virus (TMV).^[3]

Several 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.^[4] ^[5] These compounds have shown potent activity against various cancer cell lines.^[4]^[5]

Data Presentation: Quantitative Biological Data

The following tables summarize the quantitative biological data for various structural analogs.

Table 1: Antiviral Activity of Trifluoromethyl Pyrimidine Derivatives against TMV^[3]

Compound	Curative Activity EC50 (μ g/mL)	Protective Activity EC50 (μ g/mL)
5j	126.4	-
5m	-	103.4
Ningnanmycin (Control)	362.7	255.1

Table 2: In Vitro Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives[3]

Compound	Inhibition against Cercospora arachidicola (%)	Inhibition against Colletotrichum gloeosporioides (%)	Inhibition against Rhizoctonia solani (%)
5i	73.2	-	-
5t	71.0	-	-
5k	-	62.2	-
5u	-	60.0	88.6
Azoxystrobin (Control)	72.5	61.4	78.4

Table 3: Anticancer Activity of 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors[4][5]

Compound	A549 IC50 (μ M)	MCF-7 IC50 (μ M)	PC-3 IC50 (μ M)	EGFR Kinase IC50 (μ M)
9u	0.35	3.24	5.12	0.091

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

General Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine

A common precursor for many analogs is 2,4-dichloro-5-trifluoromethyl-pyrimidine. A disclosed method for its synthesis involves the trifluoromethylation of uracil followed by chlorination.[6]

- Step 1: Trifluoromethylation of Uracil: Uracil is reacted with sodium trifluoromethanesulfinate in the presence of tert-butyl hydroperoxide and a catalytic amount of ferrous sulfate in water. The reaction mixture is heated to facilitate the reaction.[6]
- Step 2: Chlorination: The resulting 5-(trifluoromethyl)uracil is then treated with a chlorinating agent, such as phosphorus oxychloride, to yield 2,4-dichloro-5-trifluoromethyl-pyrimidine.[6]

Antifungal Activity Assay (Mycelial Growth Inhibition)[3]

- The target compounds are dissolved in a suitable solvent and added to a culture medium at a specific concentration (e.g., 100 µg/mL).
- A mycelial disc of the test fungus is placed in the center of the medium.
- The plates are incubated under appropriate conditions for fungal growth.
- The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control group without the test compound.

Antiviral Activity Assay (Half-Leaf Spot Method)[3]

- The leaves of a susceptible host plant (e.g., *Nicotiana tabacum*) are mechanically inoculated with a virus (e.g., TMV).
- One half of the leaf is treated with a solution of the test compound, while the other half is treated with a control solution.
- The number of local lesions that develop on each half of the leaf is counted after a few days.
- The curative, protective, and inactivation activities are calculated based on the reduction in the number of lesions compared to the control.

In Vitro EGFR Kinase Assay

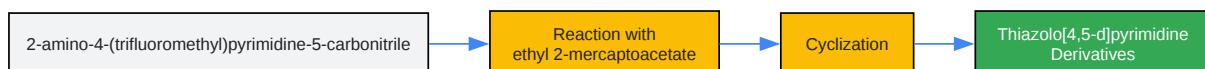
The inhibitory activity of the compounds against EGFR kinase is typically determined using a luminescence-based or fluorescence-based assay. The assay measures the amount of ATP consumed during the phosphorylation of a substrate peptide by the EGFR kinase. A decrease in signal indicates inhibition of the kinase activity.

Cell Viability Assay (MTT or similar)

The cytotoxic effects of the compounds on cancer cell lines (e.g., A549, MCF-7, PC-3) are assessed using assays like the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

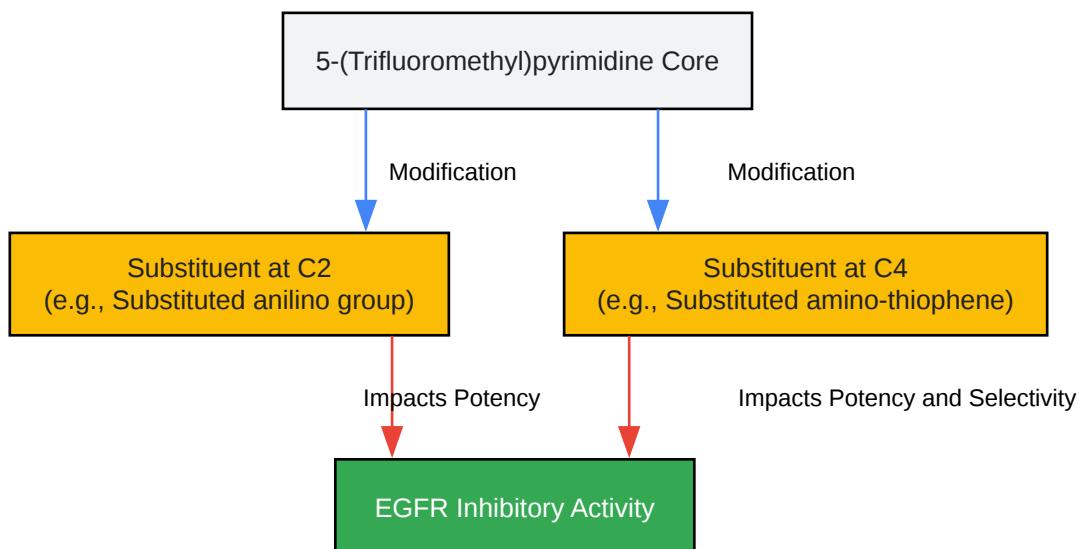
Mandatory Visualizations

The following diagrams illustrate key synthetic pathways and logical relationships.



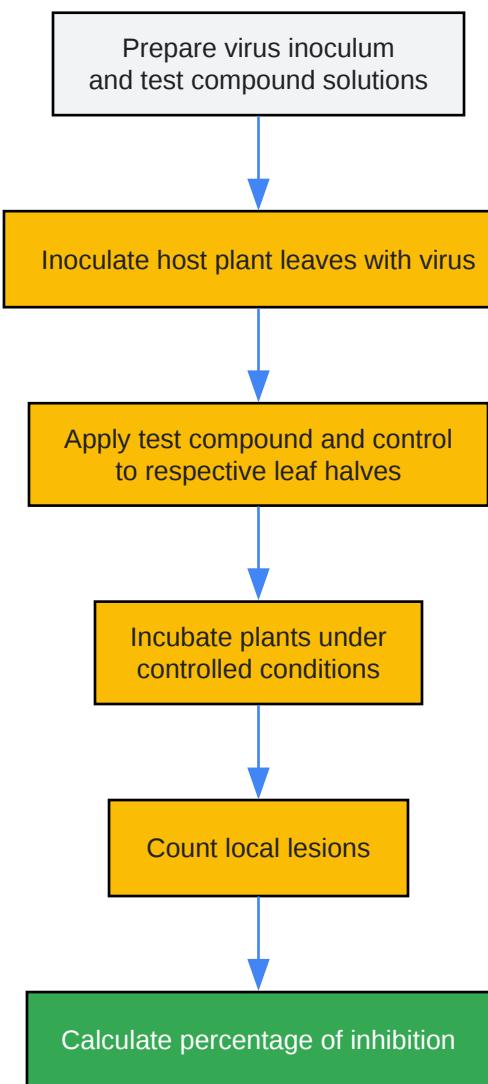
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Caption: Synthetic pathway for thiazolo[4,5-d]pyrimidine analogs.



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Caption: Structure-Activity Relationship (SAR) for EGFR inhibitors.

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Caption: Workflow for the half-leaf spot antiviral assay.

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